4-N-Prolyl-2-benzoquinone
Description
Overview of Benzoquinone Derivatives in Chemical Science
Benzoquinones are cyclic unsaturated diones and represent the oxidized form of aromatic arenediols like hydroquinone (B1673460) or catechol. libretexts.org The 1,4-benzoquinone (B44022) structure is a common motif in both natural products and synthetic chemistry. nih.govresearchgate.net
The core of benzoquinone reactivity lies in its electrophilic nature. The conjugated system, featuring two carbonyl groups, creates electron-deficient centers that are susceptible to attack by nucleophiles. This reactivity manifests in several key transformations.
One of the most common reactions is the 1,4-conjugate addition, also known as a Michael-type addition, where a nucleophile adds to one of the carbon-carbon double bonds. naturalproducts.net Nucleophiles such as amines, thiols, and other carbon-based nucleophiles readily participate in this reaction. naturalproducts.netnih.gov Additionally, direct 1,2-addition to the carbonyl carbons can occur. naturalproducts.net The specific reaction pathway can often be controlled by the choice of reagents, reaction conditions, and the substitution pattern of the quinone itself. naturalproducts.net
Furthermore, benzoquinones are effective dienophiles in Diels-Alder cycloaddition reactions, reacting with conjugated dienes to form bicyclic adducts. hebmu.edu.cnbaranlab.org This transformation is a powerful tool for constructing complex molecular skeletons. Benzoquinones also function as mild oxidizing agents, capable of accepting electrons and protons to be reduced to their hydroquinone form. hebmu.edu.cnwikipedia.org
| Reaction Type | Description | Role of Benzoquinone |
|---|---|---|
| Michael (1,4-Conjugate) Addition | Addition of a nucleophile (e.g., amines, thiols) across the C=C double bond. | Electrophile |
| 1,2-Addition | Direct addition of a nucleophile to a carbonyl carbon. | Electrophile |
| Diels-Alder Reaction | A [4+2] cycloaddition reaction with a conjugated diene. | Dienophile |
| Redox Reaction | Acts as an oxidizing agent, being reduced to the corresponding hydroquinone. | Oxidant |
The attachment of substituents to the benzoquinone ring significantly influences its chemical properties and reactivity. Electron-withdrawing groups, such as halogens, enhance the electrophilicity and oxidizing potential of the quinone. researchgate.netwikipedia.org For instance, chloranil (B122849) (tetrachloro-1,4-benzoquinone) is a stronger oxidant than the parent 1,4-benzoquinone. researchgate.net
Substituted benzoquinones are valuable intermediates in organic synthesis. They are used to create a wide array of derivatives with applications in materials science and medicinal chemistry. nih.govnih.gov For example, the Thiele-Winter reaction involves the reaction of benzoquinone with acetic anhydride (B1165640) and a catalytic amount of acid to produce the triacetate of hydroxyquinol, demonstrating a pathway to further functionalized aromatic systems. baranlab.org The substitution pattern on the quinone ring can direct the regioselectivity of addition reactions, allowing for the controlled synthesis of specific isomers. nih.gov Synthetic strategies employing substituted quinones have been pivotal in the total synthesis of complex natural products and their analogues. baranlab.org
Contextualization of Amino Acid-Quinone Conjugates
The covalent linkage of amino acids to quinone scaffolds is a field of significant academic and pharmaceutical interest. These conjugates can be entirely synthetic or can be formed in natural systems.
In nature, the reaction between quinones and amino acids is a well-known phenomenon, most notably observed in the enzymatic browning of fruits and vegetables. nih.govnih.govacs.org When plant cells are damaged, polyphenols are oxidized by enzymes like polyphenol oxidase to form highly reactive quinones. nih.gov These electrophilic quinones then readily react with endogenous nucleophiles, including the functional groups of free amino acids and proteins. nih.gov The secondary amine of proline is a potential nucleophile in such reactions. acs.org
However, while the reaction between quinones and proline is chemically feasible and occurs in biological contexts like food processing, the isolation of specific, stable, naturally occurring small molecules that are direct proline-quinone conjugates is not widely reported in the literature. Much of the research interest in discrete proline-quinone structures, such as 4-N-Prolyl-2-benzoquinone, is driven by synthetic exploration rather than the isolation from natural sources. researchgate.netrsc.org
The conjugation of an amino acid to a quinone core can profoundly alter the molecule's physicochemical and biological properties. This strategy is intentionally employed in drug design to create prodrugs or new chemical entities with improved characteristics. mdpi.commdpi.com
Key modulations include:
Solubility and Bioavailability: Amino acids can be appended to a parent drug to improve its water solubility and, consequently, its absorption and distribution characteristics. mdpi.com
Biological Targeting: Since cells possess specific transporters for amino acids, conjugating a cytotoxic quinone to an amino acid can facilitate its selective uptake into target cells, such as cancer cells or pathogens that overexpress certain transporters. mdpi.comnih.govplos.org Studies have shown that quinone-amino acid conjugates can be designed to target transporters for lysine (B10760008), arginine, and proline. nih.govplos.org
Modified Activity: The amino acid moiety can influence the electronic properties of the quinone ring, potentially altering its redox potential and reactivity. This can lead to enhanced, reduced, or entirely new biological activities compared to the parent quinone. mdpi.com For example, conjugating amino acids to other bioactive natural products has been shown to enhance anti-inflammatory or analgesic properties. mdpi.com
Metabolic Stability: Conjugation can protect the parent molecule from rapid metabolism, prolonging its circulation time and therapeutic window.
Research Trajectories for this compound Investigation
This compound is a synthetic compound that has garnered interest primarily within the fields of biochemistry and pharmacology. researchgate.net Research into this specific molecule is focused on elucidating its unique properties conferred by the proline-quinone linkage.
The primary investigative pathways for this compound include exploring its potential biological activities. researchgate.net The presence of the quinone moiety suggests a potential role in redox-related processes, while the proline group can influence its interaction with biological macromolecules. researchgate.net Current research directions are centered on its potential as an antioxidant and as an inhibitor of specific enzymes. researchgate.net Furthermore, its ability to interact with and modulate cellular signaling pathways is a key area of investigation, with implications for understanding its potential utility in disease models related to inflammation and oxidative stress. researchgate.net Future research will likely involve more in-depth studies to fully characterize its chemical reactivity, biological effects, and potential as a lead compound in medicinal chemistry. researchgate.net
Data Tables
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₆H₄O₂ | acs.orgmdpi.com |
| Molar Mass | 108.096 g·mol⁻¹ | hebmu.edu.cn |
| Appearance | Yellow crystalline solid | hebmu.edu.cn |
| Melting Point | 115 °C (239 °F; 388 K) | hebmu.edu.cn |
| Solubility in water | 11 g/L (18 °C) | hebmu.edu.cn |
| Density | 1.318 g/cm³ at 20 °C | hebmu.edu.cn |
Structure
2D Structure
3D Structure
Properties
CAS No. |
122268-35-3 |
|---|---|
Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
(2S)-1-(3,4-dioxocyclohexa-1,5-dien-1-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c13-9-4-3-7(6-10(9)14)12-5-1-2-8(12)11(15)16/h3-4,6,8H,1-2,5H2,(H,15,16)/t8-/m0/s1 |
InChI Key |
BGOKIEHCWSCUBQ-QMMMGPOBSA-N |
SMILES |
C1CC(N(C1)C2=CC(=O)C(=O)C=C2)C(=O)O |
Isomeric SMILES |
C1C[C@H](N(C1)C2=CC(=O)C(=O)C=C2)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C2=CC(=O)C(=O)C=C2)C(=O)O |
Synonyms |
4-N-prolyl-2-benzoquinone |
Origin of Product |
United States |
Synthetic Methodologies for 4 N Prolyl 2 Benzoquinone and Analogous Structures
Direct Conjugation Approaches
Direct conjugation methods represent the most straightforward chemical pathways to synthesize 4-N-prolyl-2-benzoquinone. These strategies rely on the inherent nucleophilicity of proline's secondary amine and the electrophilic nature of the benzoquinone ring system. The two main tactics in this category are the direct nucleophilic addition of proline to a benzoquinone and the derivatization of a quinone already bearing a suitable leaving group.
Nucleophilic Addition of Proline to Benzoquinone Scaffolds
The most fundamental approach for creating the this compound structure is the nucleophilic addition of proline to a benzoquinone. This reaction is a classic example of a Michael or conjugate addition, where the nitrogen atom of proline attacks one of the activated carbon atoms of the quinone ring. Historical studies dating back to the 1950s have shown that proline, being a secondary amino acid, preferentially undergoes 1,4-addition to o-benzoquinones. helsinki.fi
The reaction typically proceeds via the attack of proline on an o-benzoquinone, which can be generated in situ from the oxidation of a catechol precursor. iapchem.org This initial nucleophilic addition leads to the formation of a hydroquinone (B1673460) (catechol) derivative, specifically (S)-1-(3,4-dihydroxyphenyl)pyrrolidine-2-carboxylic acid. iapchem.org Subsequent oxidation of this intermediate yields the final this compound product. However, a significant challenge in this process is the potential for polymerization, where the highly reactive quinone intermediates react with multiple amino acid molecules, leading to undesired side products. helsinki.fi
The conditions for the nucleophilic addition of proline to benzoquinones can be precisely controlled to optimize the yield of the desired adduct. One effective method involves the electrochemical oxidation of catechol to generate the reactive o-benzoquinone species in a controlled manner. iapchem.org Studies using techniques like cyclic voltammetry have shown that the reaction mechanism follows an Electron transfer-Chemical reaction-Electron transfer (ECE) pathway. iapchem.org
The efficiency of this reaction is highly dependent on both the pH of the solution and the relative concentrations of the reactants. iapchem.org Optimal conditions have been identified that favor the formation of the catechol-proline adduct while minimizing side reactions. iapchem.org
Table 1: Optimized Conditions for Electrochemical Synthesis of Catechol-Proline Adduct
| Parameter | Optimal Value | Rationale |
|---|---|---|
| pH | 7.0 | Balances the nucleophilicity of proline and the stability of the o-benzoquinone intermediate. iapchem.org |
| Catechol Concentration | 2 mM | Serves as the precursor for the electrochemically generated o-benzoquinone. iapchem.org |
| Proline Concentration | 150 mM | A higher concentration of the nucleophile favors the desired addition reaction over competing pathways. iapchem.org |
This data is based on electrochemical studies of the reaction between catechol and proline. iapchem.org
While specific catalysts for the direct proline-benzoquinone reaction are not extensively documented, related nucleophilic additions to o-benzoquinones can be facilitated by Lewis acids, which can enhance the electrophilicity of the quinone. helsinki.fi
Controlling the position of the addition (regioselectivity) and the three-dimensional arrangement of the atoms (stereoselectivity) is paramount in synthesizing a specific isomer of this compound.
Regioselectivity: The inherent reactivity of the molecules largely dictates the regioselectivity. Proline's secondary amine preferentially attacks the benzoquinone ring in a 1,4-conjugate addition fashion. helsinki.fiiapchem.org For unsymmetrically substituted benzoquinones, the position of attack can be influenced by the electronic and steric properties of the substituents already present on the ring. helsinki.fi These groups can direct the incoming nucleophile to a specific carbon atom by either blocking a position sterically or by altering the electron density of the Michael acceptor system. helsinki.fi
Stereoselectivity: The stereochemistry of the proline starting material is generally conserved throughout the reaction. If L-proline (the naturally occurring enantiomer) is used as the starting material, the resulting product will retain the corresponding (S)-stereochemistry at the alpha-carbon of the pyrrolidine (B122466) ring. The nucleophilic attack itself does not typically affect the chiral center of the amino acid.
Derivatization of Pre-functionalized Quinones with Proline Equivalents
An alternative to the direct addition to an unsubstituted quinone is the reaction of proline with a quinone that has been pre-functionalized with a good leaving group, such as a halogen. This method proceeds via a nucleophilic aromatic substitution mechanism.
A well-known example of this type of reaction is the use of chloranil (B122849) (tetrachloro-1,4-benzoquinone) in a colorimetric test for secondary amines, including proline. wikipedia.org In this reaction, the amine nucleophilically attacks the quinone ring, displacing a chloride ion to form a colored amino-quinone derivative. wikipedia.org This principle can be applied to the synthesis of the target compound by reacting a suitable halogenated o-benzoquinone with proline. The success of this strategy depends on the reactivity of the specific halogenated quinone and the reaction conditions employed to facilitate the substitution.
Biocatalytic Synthesis Pathways
Biocatalytic methods offer a "green" and highly selective alternative to traditional chemical synthesis. nih.govsymeres.com These approaches utilize enzymes to catalyze reactions under mild, environmentally friendly conditions, often achieving specificities that are difficult to replicate with conventional chemistry. symeres.com
Enzyme-Mediated Amino Acid Derivatization Using Laccases
Laccases are a class of multi-copper oxidase enzymes that are particularly well-suited for synthesizing amino acid-quinone conjugates. uminho.ptnih.gov The general mechanism involves the laccase-catalyzed oxidation of a phenolic substrate, such as a catechol, into a highly reactive o-quinone intermediate. nih.govnih.gov This oxidation is a one-electron process that occurs at the T1 copper center of the enzyme, coupled with the four-electron reduction of molecular oxygen to water at the enzyme's trinuclear T2/T3 copper center. nih.gov
Once formed, the electrophilic quinone is released from the enzyme and can react non-enzymatically with a nucleophile present in the solution, such as the amino group of proline. uminho.ptnih.gov This strategy of in-situ generation of the reactive species allows for the formation of the desired conjugate under gentle conditions (e.g., room temperature and neutral pH), avoiding the harsh reagents often required in traditional synthesis. nih.gov This laccase-based approach has been successfully employed to graft various molecules onto phenols and to create novel bioactive compounds. nih.govmdpi.com
Table 2: General Scheme for Laccase-Mediated Synthesis
| Component | Role | Example |
|---|---|---|
| Enzyme | Biocatalyst | Laccase (e.g., from Trametes versicolor) uminho.pt |
| Substrate | Quinone Precursor | Catechol uminho.pt |
| Oxidant | Electron Acceptor | Molecular Oxygen (from air) nih.gov |
| Nucleophile | Conjugation Partner | L-Proline |
| Solvent | Reaction Medium | Aqueous Buffer (e.g., pH 5-7) uminho.pt |
This table illustrates the typical components involved in a laccase-mediated conjugation reaction.
Exploring Enzyme Specificity for Quinone Conjugation
The enzymatic synthesis of quinone-amino acid conjugates, such as this compound, predominantly utilizes tyrosinase. This enzyme facilitates the oxidation of phenols into highly reactive o-quinones, which subsequently undergo a Michael addition reaction with nucleophilic amino acids like proline. acs.orgnih.govnih.gov
The specificity of this enzymatic conjugation is a critical factor. Research indicates that tyrosinases, including those from Agaricus bisporus (abTYR) and Bacillus megatarium, can activate phenolic substrates for coupling with N-terminal proline residues. acs.orgnih.gov This process generates transient o-quinone electrophiles in dilute aqueous solutions, enabling highly chemoselective couplings. acs.orgnih.gov The enzyme's active site geometry and the electronic characteristics of both the phenolic substrate and the amino acid influence the reaction rates and yields. While tyrosinase can mediate conjugation with various nucleophiles, N-terminal proline residues have been shown to be favored substrates in certain oxidative coupling strategies. royalsocietypublishing.org
The process involves tyrosinase oxidizing a phenol (B47542) to an o-quinone, which then reacts with the secondary amine of proline. acs.orgnih.govsrce.hr This method is noted for its high yields and the mild, physiological conditions under which the reaction occurs, often completing in under an hour. nih.gov
Electrochemical Synthesis Routes
Electrochemical methods present a powerful and green alternative for synthesizing N-functionalized benzoquinones, avoiding the need for potentially toxic chemical oxidants. psu.edu These techniques allow for precise control over the reaction by manipulating parameters like applied potential and the composition of the electrolyte system. mdpi.com
Anodic Oxidation of Precursors to Yield N-Functionalized Benzoquinones
The electrochemical synthesis of compounds like this compound is achieved through the anodic oxidation of a precursor, typically a catechol, in the presence of proline. srce.hrresearchgate.net In this process, the catechol is oxidized at an anode to generate a reactive o-benzoquinone. psu.eduresearchgate.net This electrochemically generated quinone is an electron-deficient species that readily reacts with a nucleophile, such as the secondary amine of proline, via a Michael addition reaction. psu.eduresearchgate.netacademie-sciences.fr
Table 1: Electrochemical Synthesis Parameters for N-Functionalized Benzoquinones
| Parameter | Description | Typical Conditions/Observations |
|---|---|---|
| Precursor | The starting material that is oxidized. | Catechol, Hydroquinone derivatives. researchgate.netacademie-sciences.fr |
| Nucleophile | The species that adds to the electrogenerated quinone. | Proline, primary and secondary amines. researchgate.netacademie-sciences.fr |
| Electrode Material | The surface where the oxidation occurs. | Glassy carbon, platinum, boron-doped diamond. srce.hrrsc.org |
| Mechanism | The pathway of the reaction. | Typically an EC or ECEC mechanism. psu.eduresearchgate.net |
| Applied Potential | The electrical potential applied to drive the oxidation. | Controlled to selectively oxidize the precursor. researchgate.net |
Influence of Electrolyte Systems on Reaction Efficiency
The efficiency and outcome of the electrochemical synthesis are highly dependent on the electrolyte system. mdpi.com Key factors include the pH, the type of buffer, and the supporting electrolyte concentration. mdpi.comresearchgate.net
The pH of the solution significantly impacts both the oxidation potential of the catechol precursor and the state of the amino acid nucleophile. srce.hrresearchgate.net For the reaction between catechol and proline, a neutral pH of 7 has been identified as optimal for achieving the highest peak currents in voltammetric studies. srce.hrresearchgate.netiapchem.org In strongly basic media (pH 9-11), hydroxide (B78521) ions (OH⁻) act as a more potent nucleophile than proline, leading to side reactions with the o-benzoquinone. srce.hr In contrast, at a pH range of 5 to 7, the reaction between the o-benzoquinone and proline is favored. srce.hr
The composition and concentration of the electrolyte also play a crucial role. The electrolyte provides the necessary conductivity for the cell and can influence reaction pathways. mdpi.com The choice of buffer, such as a phosphate (B84403) buffer, helps maintain the optimal pH. psu.edu The concentration of both the precursor and the nucleophile affects the reaction kinetics; for instance, optimal conditions for the catechol-proline reaction were found with 2 mM catechol and 150 mM proline. researchgate.netiapchem.org
Table 2: Effect of pH on the Electrochemical Oxidation of Catechol in the Presence of Proline
| pH Level | Observation | Predominant Reaction |
|---|---|---|
| 5 - 7 | New anodic and cathodic peaks develop, indicating product formation. srce.hr | Reaction between o-benzoquinone and proline. srce.hr |
| 7 | Peak currents for anodic and cathodic peaks are maximal. srce.hriapchem.org | Optimal condition for proline conjugation. researchgate.netiapchem.org |
| 9 - 11 | Cyclic voltammograms show irreversible characteristics. srce.hr | o-benzoquinone reacts with hydroxide ions. srce.hr |
Mechanistic Investigations of 4 N Prolyl 2 Benzoquinone Reactivity
Nucleophilic Addition Mechanisms
The electron-deficient nature of the benzoquinone ring makes it susceptible to attack by nucleophiles. The presence of the prolyl group introduces specific stereochemical and electronic influences on these reactions.
Detailed Analysis of Michael Addition Reactions
The general mechanism involves three main steps:
Formation of the nucleophile (e.g., deprotonation of a thiol or amine). masterorganicchemistry.com
Nucleophilic attack at the β-carbon of the benzoquinone ring. wikipedia.org
Protonation of the resulting enolate to yield the final adduct. masterorganicchemistry.com
The rates of Michael addition reactions involving benzoquinones are influenced by several factors, including the nature of the nucleophile, the substituents on the quinone ring, and the reaction conditions. nih.govresearchgate.net Studies on similar systems have shown that the adduction of protein cysteine residues with quinones can be a rapid process, with rate constants in the range of 10²–10⁵ M⁻¹ s⁻¹. nih.gov The thermodynamics of the reaction are generally favorable, driven by the formation of a stable adduct. libretexts.org
The reaction's progress can be under either kinetic or thermodynamic control. libretexts.org At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed faster. libretexts.org At higher temperatures, thermodynamic control may dominate, leading to the most stable product. libretexts.org
Table 1: Factors Influencing Michael Adduct Formation
| Factor | Influence on Reaction |
| Nucleophile | Stronger nucleophiles generally lead to faster reaction rates. |
| Substituents | Electron-withdrawing groups on the benzoquinone ring increase its electrophilicity and reaction rate. Electron-donating groups have the opposite effect. nih.gov |
| pH | The pH of the medium can affect the protonation state of both the nucleophile and the quinone, thereby influencing the reaction rate. utc.edu |
| Solvent | The polarity of the solvent can influence the stability of the transition state and the final product. |
This table is generated based on principles of organic chemistry and findings from related studies.
The prolyl substituent and the existing carbonyl groups on the benzoquinone ring direct the site of nucleophilic attack. Nucleophilic attack on substituted benzoquinones is influenced by both electronic and steric factors. stackexchange.comrsc.org In the case of 4-N-prolyl-2-benzoquinone, the potential sites for nucleophilic attack are the C5 and C6 positions of the quinone ring.
The regioselectivity of the attack is determined by the relative stability of the resulting anionic intermediate. stackexchange.com Attack at the position that allows for better delocalization of the negative charge is generally favored. The presence of the prolyl group can sterically hinder attack at the C3 position, and its electronic properties can influence the electrophilicity of the C5 and C6 positions.
Intramolecular Cyclization Pathways Involving Prolyl Moieties
The proline residue attached to the benzoquinone ring can participate in intramolecular reactions. Following the initial nucleophilic addition, the prolyl moiety can be involved in subsequent cyclization steps. mdpi.com For instance, the secondary amine of the proline ring could potentially act as an internal nucleophile, leading to the formation of fused heterocyclic systems. Such intramolecular cyclizations are often facilitated by the proximity of the reacting groups. helsinki.fi These pathways can lead to the formation of complex polycyclic structures. nih.govresearchgate.net In some cases, these cyclizations can be part of a cascade reaction sequence. rsc.org
Role of Substituents on Benzoquinone Reactivity
Substituents on the benzoquinone ring play a crucial role in modulating its reactivity. nih.govacs.org
Electron-withdrawing groups (e.g., halogens, nitro groups) increase the electrophilicity of the quinone ring, making it more susceptible to nucleophilic attack. nih.gov This leads to an increase in the rate of Michael addition reactions. nih.gov
Electron-donating groups (e.g., methyl, hydroxyl groups) decrease the reactivity of the benzoquinone ring towards nucleophiles by donating electron density to the ring. nih.gov
Studies on various benzoquinone derivatives have demonstrated a clear correlation between the electronic nature of the substituent and the reaction rate with nucleophiles like thiols. nih.gov For example, chloro-substituted benzoquinones are significantly more reactive than methyl-substituted ones. nih.gov
Table 2: Effect of Substituents on Benzoquinone Reactivity with a Thiol Nucleophile
| Benzoquinone Derivative | Substituent Type | Relative Reactivity |
| 2,5-Dichlorobenzoquinone | Electron-withdrawing | High |
| Chlorobenzoquinone | Electron-withdrawing | Moderate |
| Benzoquinone | Unsubstituted | Baseline |
| Methylbenzoquinone | Electron-donating | Low |
| 2,5-Dimethylbenzoquinone | Electron-donating | Very Low |
This table is based on the trends reported in a study by Abourashed et al. nih.gov
Redox Chemistry and Electron Transfer Processes
Quinones are well-known for their ability to participate in redox reactions, acting as both electron acceptors and donors. scielo.brwikipedia.org The redox chemistry of this compound is central to its biological activity and chemical transformations. These processes often involve the transfer of one or two electrons, leading to the formation of semiquinone radical anions or hydroquinone (B1673460) dianions. libretexts.orgjackwestin.com
The reduction of a quinone to a hydroquinone is a reversible two-electron, two-proton process. jackwestin.com The redox potential of this couple is sensitive to the pH of the medium. libretexts.org Electron transfer reactions involving quinones are fundamental in many biological systems, including respiratory and photosynthetic electron transport chains. semanticscholar.orgumich.edu
The study of electron transfer processes can be carried out using techniques like pulse radiolysis. scielo.br The prolyl substituent can influence the redox potential of the benzoquinone ring and the stability of the resulting radical species. The interplay between nucleophilic addition and redox cycling can lead to complex reaction pathways and a variety of products.
One-Electron and Two-Electron Reduction Mechanisms
The reduction of quinones is a fundamental process that can proceed through distinct pathways involving the transfer of one or two electrons. In aprotic solvents, the reduction of quinones typically occurs in two separate one-electron steps. scielo.org.mx The first electron transfer produces a semiquinone radical anion (Q•⁻), and the second electron transfer yields a hydroquinone dianion (Q²⁻). scielo.org.mxnih.gov
In protic media, such as aqueous solutions, the reduction mechanism is more complex and pH-dependent, often involving coupled proton and electron transfers (Proton-Coupled Electron Transfer, PCET). rsc.org The general pathway can be described as a sequence of electron and proton transfers (ECEC mechanism): the quinone (Q) accepts an electron to form the semiquinone radical anion (Q•⁻), which is then protonated to form the neutral semiquinone radical (QH•). researchgate.net This radical accepts a second electron to form the hydroquinone anion (QH⁻), which is subsequently protonated to yield the fully reduced hydroquinone (QH₂). researchgate.net Under conditions of high acidity, this can manifest as a single, two-electron, two-proton process. researchgate.netatamanchemicals.com
This general mechanism is depicted in the following scheme:
Step 1 (One-Electron Reduction): Q + e⁻ ⇌ Q•⁻ (Semiquinone radical anion formation)
Step 2 (Two-Electron Reduction): Q•⁻ + e⁻ ⇌ Q²⁻ (Hydroquinone dianion formation, aprotic)
or Q + 2e⁻ + 2H⁺ ⇌ QH₂ (Hydroquinone formation, protic)
For this compound, these fundamental reduction pathways are expected to be operative. The nitrogen atom of the proline ring influences the electron density of the quinone system, thereby affecting the potential at which these electron transfers occur, but the core mechanism of sequential one- or two-electron reduction remains the same. Quinones are known to be pro-oxidant due to their ability to participate in one-electron transfer processes, leading to semiquinones that can revert to the original quinone by transferring an electron to molecular oxygen, thus generating superoxide. nih.gov
Influence of Prolyl Substitution on Redox Potentials
The redox potential of a quinone is a critical parameter that quantifies its ability to accept electrons and is highly sensitive to the nature of its substituents. The electronic properties of the substituent—whether it is electron-donating or electron-withdrawing—modulate the electron density of the quinone ring and thus alter its reduction potential. researchgate.net
Electron-withdrawing groups decrease the electron density on the quinone ring, making it more electrophilic and thus easier to reduce. This results in a more positive (or less negative) redox potential. researchgate.net Conversely, electron-donating groups increase the electron density on the ring, making the quinone less electrophilic and harder to reduce, which leads to a more negative redox potential. acs.org
The prolyl group, attached via its nitrogen atom, is considered an electron-donating substituent due to the lone pair of electrons on the nitrogen. This donation of electron density to the benzoquinone ring is expected to lower the redox potential of this compound compared to the unsubstituted parent benzoquinone. Theoretical calculations and experimental studies on various substituted benzoquinones confirm this general trend. rsc.organu.edu.auslideshare.net For instance, the introduction of methyl groups (electron-donating) makes the reduction potential more negative. slideshare.net
Table 1: Influence of Substituents on the One-Electron Reduction Potential of Benzoquinone Derivatives (Data compiled from theoretical calculations for illustrative purposes)
| Substituent | Nature of Substituent | Change in Redox Potential (mV vs. Parent BQ) |
| -CH₃ | Electron-Donating | ~ -80 mV |
| -OCH₃ | Electron-Donating | ~ -150 mV |
| -OH | Strongly Electron-Donating | ~ -250 mV |
| -Cl | Electron-Withdrawing | ~ +60 mV |
| -CN | Strongly Electron-Withdrawing | ~ +250 mV |
| -NO₂ | Strongly Electron-Withdrawing | ~ +350 mV |
| This table illustrates the general trend of how different functional groups are expected to shift the redox potential of a benzoquinone ring. Specific values can vary based on position and computational or experimental conditions. researchgate.net |
Based on these principles, the prolyl group on this compound would stabilize the oxidized form (quinone) relative to the reduced forms (semiquinone, hydroquinone), thereby making its reduction potential more negative than that of unsubstituted 1,2-benzoquinone (B1198763).
Exploration of Semiquinone Radical Formation and Stability
The one-electron reduction of a quinone generates a semiquinone radical, a paramagnetic intermediate that plays a crucial role in many biological and chemical processes. nih.govnih.gov The formation and stability of this radical are influenced by several factors, including the solvent, pH, and the electronic nature of the substituents on the quinone ring. scirp.orgmdpi.com
For this compound, the formation of the semiquinone radical is the first step in its reductive pathway. The stability of this radical is of significant interest. Substituents can stabilize or destabilize the radical through resonance and inductive effects. The nitrogen atom of the prolyl group can participate in resonance stabilization of the semiquinone radical, delocalizing the unpaired electron over the entire molecule. This delocalization generally increases the stability of the radical species. Studies on other amino-substituted quinones have shown that the amino group can effectively stabilize the semiquinone radical.
Furthermore, the formation of stable chromogenic adducts, specifically 4-N-prolyl-o-quinones, has been reported from the reaction of L-proline with quinones generated from catechol oxidation. nih.gov The stability of these final products suggests that the intermediate radical species also possess a degree of stability, sufficient to allow for subsequent reactions. In some biological contexts, semiquinone radicals can form complexes with enzymes or metal cofactors, which greatly stabilizes the radical and reduces its tendency to undergo disproportionation (where two radicals react to form a quinone and a hydroquinone). scirp.org
Proline’s Catalytic Role in Quinone Oxidation-Reduction Systems
The proline moiety in this compound imparts properties that are reminiscent of proline's broader role in redox catalysis. Proline itself is known to be an efficient organocatalyst for a variety of organic reactions. rsc.org In the context of quinone chemistry, proline can catalyze the oxidation of phenols and other substrates to form quinones. rsc.org
More directly relevant is the involvement of proline in biological redox cycles. The proline-P5C cycle, a metabolic pathway involving proline and its intermediate Δ1-pyrroline-5-carboxylate (P5C), is linked to cellular redox homeostasis. nih.gov Within this cycle, the enzyme proline dehydrogenase (PRODH) is a flavoenzyme that couples the oxidation of proline to the reduction of membrane-bound quinones. nih.gov This demonstrates a direct biochemical precedent for proline driving quinone reduction.
Similarly, pyrroloquinoline quinone (PQQ), a redox-active cofactor derived from glutamate (B1630785) and tyrosine, is known for its ability to catalyze redox cycling. nih.gov PQQ can accept electrons and then transfer them to other molecules, such as oxygen, participating in continuous redox loops. nih.gov
By analogy, the proline substituent in this compound can be viewed as an intrinsic catalytic moiety. It can influence the molecule's participation in redox cycling, a process where the quinone is repeatedly reduced and re-oxidized, often leading to the generation of reactive oxygen species (ROS). researchgate.net The nitrogen atom can modulate the electron transfer properties of the quinone, potentially facilitating its interaction with other redox partners in a catalytic manner.
Photoinduced Reaction Mechanisms
In addition to its ground-state redox chemistry, this compound is expected to exhibit rich photochemical reactivity. The absorption of light can promote the molecule to an electronically excited state, opening up reaction pathways not accessible in the ground state.
Photoinduced Electron Transfer (PET) Pathways
Photoinduced electron transfer (PET) is a key process in the photochemistry of many donor-acceptor systems. rsc.org In the case of this compound, the molecule contains both an electron-donating group (the prolyl amine) and an electron-accepting group (the quinone ring) within the same structure. Upon photoexcitation, the quinone moiety becomes a much stronger electron acceptor.
This allows for a very rapid intramolecular PET event, where an electron is transferred from the proline nitrogen to the photoexcited quinone ring. caltech.edu This process results in the formation of a charge-separated state, with a radical cation on the proline moiety and a radical anion on the quinone ring (the semiquinone). rsc.org
General PET Pathway for Amino-Substituted Quinones:
Excitation: Q-NR₂ + hν → [Q-NR₂]*
Intramolecular Electron Transfer: [Q-NR₂]* → [Q•⁻-NR₂•⁺]
This charge-separated state is a high-energy intermediate that can then undergo various subsequent reactions. Studies on other amino-substituted 1,4-benzoquinones have shown that this PET pathway can lead to photocyclization, forming benzoxazoline products. nih.gov This reaction is a direct consequence of the initial intramolecular electron transfer. While specific studies on this compound are limited, this PET mechanism represents the most probable primary photo-process.
Quenching Dynamics and Rate Constants of Photoexcited Species
The excited state of a molecule has a finite lifetime and can be deactivated, or "quenched," through various processes, including energy transfer or electron transfer to another molecule (an external quencher). core.ac.ukresearchgate.net The efficiency of this quenching is described by the quenching rate constant (kₒ).
For quinones, the excited state can be quenched by electron donors. rsc.org In a study of the photoinduced reaction between p-benzoquinone (PBQ) and the amino acid tryptophan (Trp), the triplet excited state of PBQ (³PBQ*) was found to be efficiently quenched by Trp via electron transfer. rsc.org The quenching rate constant was determined to be 6.8 x 10⁸ M⁻¹s⁻¹, which is near the diffusion-controlled limit. rsc.org This serves as a strong model for the intermolecular quenching of a benzoquinone by an amino acid.
In the case of this compound, the primary quenching pathway is the rapid intramolecular PET described above. This internal process is typically much faster than intermolecular quenching, leading to a very short excited-state lifetime. The quantum yield (Φ), which is the fraction of absorbed photons that lead to a specific photochemical event, provides insight into the efficiency of these deactivation pathways. For related 2-pyrrolidino-substituted 1,4-benzoquinones, the quantum yields for photocyclization (a result of PET) were found to be in the range of 0.07-0.10 in non-polar solvents like CH₂Cl₂, but significantly lower in more polar solvents. nih.gov
Table 2: Stern-Volmer Quenching Coefficients and Quantum Yields for Related Systems (Data compiled from various sources for illustrative purposes)
| System | Process | Parameter | Value | Reference |
| p-Benzoquinone + Tryptophan | Intermolecular Quenching | kₒ (M⁻¹s⁻¹) | 6.8 x 10⁸ | rsc.org |
| DBMIB quenching Chl* in PSI | Intermolecular Quenching | Ksv (M⁻¹) | 3.28 x 10⁵ | core.ac.ukresearchgate.net |
| DCBQ quenching Chl* in PSI | Intermolecular Quenching | Ksv (M⁻¹) | 1.31 x 10⁴ | core.ac.ukresearchgate.net |
| 2-Pyrrolidino-3,6-dimethyl-BQ | Intramolecular Photocyclization | Quantum Yield (Φ) in CH₂Cl₂ | 0.07 - 0.10 | nih.gov |
| 2-Pyrrolidino-3,6-dimethyl-BQ | Intramolecular Photocyclization | Quantum Yield (Φ) in CH₃CN | 0.02 - 0.04 | nih.gov |
| Ksv = Stern-Volmer quenching coefficient. This table demonstrates the efficiency of both intermolecular and intramolecular quenching processes involving quinones. |
The quenching dynamics of this compound are therefore expected to be dominated by a highly efficient intramolecular electron transfer from the proline ring to the photoexcited benzoquinone core, leading to a short-lived excited state and serving as the entry point to its subsequent photochemistry.
Advanced Spectroscopic and Structural Elucidation of N Prolyl 2 Benzoquinone Adducts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of chemical structures in solution. For N-prolyl-2-benzoquinone adducts, NMR provides detailed information about the atomic connectivity and spatial arrangement of the molecule.
¹H and ¹³C NMR Characterization of Conjugates
One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and fundamental characterization of a newly formed adduct. researchgate.net In the case of a 4-N-prolyl-2-benzoquinone adduct, the spectra would exhibit characteristic signals from both the proline and benzoquinone moieties.
The ¹H NMR spectrum is expected to show signals for the aliphatic protons of the pyrrolidine (B122466) ring of proline, typically in the range of 1.5-4.0 ppm. The protons on the benzoquinone ring would appear in the aromatic region, generally between 6.0 and 7.5 ppm, with their chemical shifts and coupling patterns being highly dependent on the substitution pattern.
The ¹³C NMR spectrum provides complementary information. researchgate.net The carbonyl carbons of the quinone ring are particularly diagnostic, appearing significantly downfield (typically >180 ppm). The carboxyl carbon of the proline residue would resonate around 170-175 ppm. The remaining carbons of the proline and quinone rings would appear at their characteristic chemical shifts, which are influenced by the formation of the new N-C bond. researchgate.net Studies on related N-alkylmaleimide adducts have shown that hindered rotation around newly formed bonds can be observed on the NMR timescale, providing insights into the molecule's dynamics. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Hypothetical this compound Adduct
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Proline Moiety | ||
| Hα | ~4.5 | Cα: ~60 |
| Hβ | ~2.1 | Cβ: ~30 |
| Hγ | ~2.0 | Cγ: ~25 |
| Hδ | ~3.7 | Cδ: ~48 |
| COOH | - | COOH: ~174 |
| Benzoquinone Moiety | ||
| H-3 | ~6.5 | C-1 (C=O) |
| H-5 | ~6.8 | C-2 (C=O) |
| H-6 | ~7.2 | C-3 |
| C-4 (C-N) | ||
| C-5 | ||
| C-6 |
Note: This table presents hypothetical data based on known chemical shift ranges for similar functional groups. Actual values can vary based on solvent and specific substitution.
Application of 2D NMR Techniques for Complex Structures
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure of complex adducts. nih.gov These techniques spread spectral information across two frequency axes, resolving overlapping signals and revealing correlations between nuclei. science.gov
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov For an N-prolyl-benzoquinone adduct, COSY would reveal the spin systems within the proline ring (Hα coupled to Hβ, etc.) and any couplings between adjacent protons on the benzoquinone ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlation). columbia.edulibretexts.org This is an extremely powerful tool for assigning carbon signals based on their known proton assignments. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
The combined application of COSY, HSQC, and HMBC allows for a step-by-step assembly of the molecular puzzle, leading to an unambiguous structural assignment of N-prolyl-2-benzoquinone adducts. science.govmdpi.com
Mass Spectrometry (MS) for Molecular Identity and Adductomics
Mass spectrometry (MS) is a cornerstone technique in chemical analysis, prized for its exceptional sensitivity and ability to determine the molecular weight of analytes. gxu.edu.cn In the study of amino acid-quinone adducts, MS is vital for both initial identification and detailed structural analysis.
High-Resolution Mass Spectrometry for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). umb.edujeol.com This precision allows for the calculation of a unique elemental composition (molecular formula) for the detected ion. spectroscopyonline.com For a suspected N-prolyl-2-benzoquinone adduct, HRMS can confirm the molecular formula (e.g., C₁₁H₁₁NO₄), distinguishing it from other potential byproducts or starting materials with the same nominal mass. This is a critical first step in confirming the identity of the conjugate. mdpi.comumb.edu
Table 2: Theoretical Mass Data for this compound
| Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) |
| C₁₁H₁₁NO₄ | 221 | 221.06881 |
Tandem Mass Spectrometry for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS or MS²) involves the selection of a specific precursor ion (for example, the molecular ion of the adduct), which is then fragmented by collision with an inert gas. wikipedia.org The resulting product ions are analyzed to reveal information about the precursor's structure. nih.govuab.edu The fragmentation pattern serves as a molecular fingerprint that can confirm the identity and structure of the adduct. wikipedia.org
For an N-prolyl-2-benzoquinone adduct, characteristic fragmentation pathways would be expected:
Loss of the Proline Moiety: Cleavage of the N-C bond between the proline and quinone rings would be a likely fragmentation pathway.
Decarboxylation: Loss of CO₂ (44 Da) from the proline's carboxylic acid group is a common fragmentation for amino acids.
Ring Opening/Fragmentation: Both the proline and benzoquinone rings can undergo specific fragmentation patterns, yielding a series of product ions that are diagnostic for the parent structure.
Analysis of peptide-quinone adducts has shown characteristic fragmentation patterns that allow for reliable detection. researchgate.net The systematic study of these fragmentation pathways is essential for the structural elucidation of novel adducts, especially when NMR analysis is not feasible. nih.gov
Table 3: Predicted Key Fragment Ions in MS/MS of [this compound + H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Loss |
| 222.0761 | 178.0862 | Carbon Monoxide + Water | CO + H₂O |
| 222.0761 | 176.0712 | Carbon Dioxide | CO₂ |
| 222.0761 | 115.0553 | Benzoquinone Moiety | C₆H₄O₂ |
| 222.0761 | 70.0400 | Proline minus COOH and H | C₄H₆N |
Note: This table is predictive and based on common fragmentation rules for related molecules.
Detection of Amino Acid-Quinone Derivatives
The combination of liquid chromatography (LC) with mass spectrometry (LC-MS), particularly LC-MS/MS, is a powerful technique for the detection and quantification of amino acid-quinone derivatives in complex biological or environmental samples. nih.govgxu.edu.cncreative-proteomics.com LC separates the components of a mixture, which are then introduced into the mass spectrometer for detection.
This approach offers high sensitivity and specificity, allowing for the identification of trace amounts of adducts. nih.gov In "adductomics" studies, which aim to identify the full spectrum of covalent modifications to proteins or DNA, LC-MS/MS is the primary analytical tool. By using methods like Multiple Reaction Monitoring (MRM), the instrument can be set to specifically search for the transition of a known precursor ion to a specific product ion, providing highly selective and quantitative data for target adducts like this compound. nih.gov The development of such methods is invaluable for understanding the exposure to and biological impact of quinones. nih.gov
Vibrational and Electronic Spectroscopy
Spectroscopic techniques are invaluable in the structural elucidation of complex organic molecules. For N-prolyl-benzoquinone adducts, Fourier Transform Infrared (FTIR) and UV-Visible spectroscopy are particularly instrumental. FTIR provides information on the functional groups present, while UV-Visible spectroscopy offers insights into the electronic transitions within the molecule, which are sensitive to conjugation and structural changes.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a powerful non-destructive technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com The analysis of the FTIR spectrum of this compound adducts allows for the confirmation of key structural features resulting from the reaction between proline and benzoquinone.
The formation of the adduct leads to characteristic changes in the infrared spectrum compared to the parent molecules. Theoretical calculations for 1,2-benzoquinone (B1198763) show a prominent C=O stretching vibration at 1734 cm⁻¹. researchgate.net In experimental settings, this peak is observed around 1700 cm⁻¹. researchgate.net The C-H stretching modes are typically found in the region of 3190-3230 cm⁻¹. researchgate.net
Upon formation of the this compound adduct, the key spectral features to monitor are the carbonyl (C=O) stretching frequencies of the quinone ring and the vibrations associated with the proline moiety. The environment of the carbonyl groups is altered by the substitution, leading to shifts in their absorption frequencies. For instance, in photosystem II, the photoreduction of the primary quinone acceptor QA results in a positive signal at 1478 cm⁻¹ assigned to the C-O stretching mode of the semiquinone anion, which correlates with the negative C=O mode(s) of the neutral quinone at 1645 cm⁻¹ and/or 1658 cm⁻¹. nih.gov
Furthermore, the presence of the proline ring introduces characteristic absorptions. The N-H stretching vibration, if present in a secondary amine context, would be expected in the 3300-3500 cm⁻¹ region. However, in the case of the prolyl adduct, the nitrogen is tertiary. The C-H stretching vibrations of the proline ring would be observed in the 2850-2960 cm⁻¹ range.
A general representation of the expected FTIR spectral data for a prolyl-benzoquinone adduct is provided in the table below.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Carbonyl (Quinone) | C=O Stretch | 1650 - 1700 |
| Alkane (Proline Ring) | C-H Stretch | 2850 - 2960 |
| Aromatic Ring | C=C Stretch | ~1600 |
| C-N Bond | C-N Stretch | 1000 - 1350 |
This table presents generalized expected wavenumber ranges for the functional groups present in this compound and may vary based on specific experimental conditions and the isomeric form of the adduct.
UV-Visible Spectroscopy for Chromophore Characterization and Reaction Monitoring
UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily involving π-electrons and non-bonding electrons. mdpi.com The benzoquinone moiety acts as a chromophore, and its electronic absorption spectrum is sensitive to substitution and changes in the electronic environment.
The parent 1,2-benzoquinone exhibits a broad, moderately intense absorption band in the near-UV region with a maximum absorption (λmax) at approximately 389 nm (extinction coefficient, ε = 1370 M⁻¹cm⁻¹). researchgate.net It also shows less intense bands in the 250-320 nm region. researchgate.net The color of a compound is often linked to conjugation, where alternating single and double bonds lead to smaller energy gaps between electron energy levels. libretexts.org
The formation of the this compound adduct introduces an amino group onto the quinone ring, which acts as an auxochrome. This substitution typically leads to a bathochromic (red) shift of the main absorption band, moving it to a longer wavelength. This shift occurs because the non-bonding electrons on the nitrogen atom can interact with the π-system of the quinone, extending the conjugation and lowering the energy of the π to π* transition.
For example, studies on similar quinone derivatives have shown that the introduction of an amino group can shift the λmax significantly. In one study, a quinone compound showed three absorption peaks at 380, 271, and 256 nm. researchgate.net Upon reduction to its hydroquinone (B1673460) form, a blue shift was observed with a more intense absorption at 330 nm. researchgate.net The reaction between quinones and amino acids can be monitored by observing the changes in the UV-Vis spectrum over time. rsc.org
UV-Visible spectroscopy is also a valuable tool for monitoring the progress of the reaction between proline and benzoquinone. As the adduct is formed, the characteristic absorption of the benzoquinone reactant will decrease, while the new absorption band of the prolyl-benzoquinone product will appear and increase in intensity. This allows for the real-time monitoring of the reaction kinetics. nih.govutc.edu
The table below summarizes the typical UV-Visible spectral data for benzoquinone and the expected changes upon formation of the prolyl adduct.
| Compound | Transition Type | Typical λmax (nm) | Effect of Prolyl Substitution |
| 1,2-Benzoquinone | n -> π | ~500 | Shift to shorter wavelength (blue shift) |
| 1,2-Benzoquinone | π -> π | ~389, ~250-320 | Shift to longer wavelength (red shift) |
| This compound | π -> π* | > 400 | - |
This table provides generalized λmax values. Actual values can vary depending on the solvent and specific structure of the adduct.
Theoretical and Computational Investigations of 4 N Prolyl 2 Benzoquinone
Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies
Quantum mechanical and Density Functional Theory (DFT) methods are powerful tools for understanding the electronic properties and reactivity of molecules like 4-N-prolyl-2-benzoquinone at the atomic level. These computational approaches allow for the detailed examination of molecular orbitals, the prediction of electrochemical behavior, and the mapping of reaction energy landscapes.
Elucidation of Electronic Structures and Molecular Orbitals
DFT calculations are instrumental in characterizing the electronic structure of this compound. These studies typically involve the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. Following geometry optimization, the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides critical insights into the molecule's reactivity.
For a typical N-substituted amino-1,2-benzoquinone, the HOMO is expected to be located primarily on the electron-rich amino-proline substituent and the hydroquinone-type portion of the ring, while the LUMO is generally distributed over the carbonyl groups of the quinone ring. This distribution indicates that the proline moiety acts as an electron-donating group, increasing the electron density of the benzoquinone core. The energy gap between the HOMO and LUMO is a key determinant of the molecule's chemical reactivity and its spectroscopic properties. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |
|---|---|---|
| LUMO | -2.5 | C=O groups of quinone ring |
| HOMO | -6.8 | Proline nitrogen and adjacent ring carbons |
Note: The values presented in this table are illustrative and based on general trends for similar molecules. Actual values would require specific DFT calculations.
Prediction and Correlation of Redox Potentials with Experimental Data
One of the significant applications of DFT in the study of quinones is the prediction of their redox potentials. The redox behavior of this compound is central to its potential biological activity. DFT calculations can estimate the one- and two-electron reduction potentials by calculating the free energy change associated with the addition of electrons to the quinone moiety.
These calculations are often performed using a thermodynamic cycle that involves the computation of the Gibbs free energy of the neutral, radical anion, and dianion species in both the gas phase and in solution, with the solvent effects typically being accounted for by using a polarizable continuum model (PCM). The calculated redox potentials can then be correlated with experimental values obtained from techniques like cyclic voltammetry. Such correlations are often linear and can be used to predict the redox potentials of related compounds. The electron-donating nature of the proline substituent is expected to lower the redox potential of the parent 2-benzoquinone.
Energetics of Reaction Pathways and Transition State Analysis
DFT is also employed to investigate the mechanisms of reactions involving this compound. This includes studying its formation via the reaction of proline with a suitable benzoquinone precursor or its subsequent reactions, such as Michael additions or redox cycling. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a given reaction can be constructed.
Transition state analysis helps in identifying the energy barriers for different reaction pathways, thus providing insights into the reaction kinetics. For instance, in the context of its formation, DFT could be used to compare the energy profiles for the direct nucleophilic attack of the proline nitrogen on the quinone ring versus a mechanism involving a prior oxidation step. These studies are crucial for understanding how the molecule is formed and how it might interact with biological nucleophiles.
Molecular Dynamics (MD) Simulations for Conformational Analysis
While QM methods provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational landscape of this compound in a simulated environment, such as in a solvent.
Conformational Flexibility of Prolyl Substituent
The proline ring is known for its conformational rigidity compared to other amino acids. However, the puckering of the five-membered ring can still adopt different conformations, typically described as "up" or "down" puckers relative to the plane of the Cα-N bond. MD simulations can reveal the preferred pucker of the prolyl substituent in this compound and the energy barriers associated with the interconversion between different puckered states.
Furthermore, the orientation of the entire prolyl group with respect to the benzoquinone ring is subject to rotational freedom around the N-C bond. MD simulations can map the free energy landscape of this rotation, identifying the most stable rotational conformers. This conformational preference can have significant implications for the molecule's interaction with biological targets.
Table 2: Representative Dihedral Angles and Puckering States of the Proline Ring in this compound from a Hypothetical MD Simulation
| Parameter | Value Range | Description |
|---|---|---|
| Cα-N-C(quinone)-C(quinone) Dihedral | -30° to +30° | Describes the primary rotational conformation of the prolyl group relative to the quinone ring. |
Note: The values in this table are for illustrative purposes to indicate the type of data obtained from MD simulations.
Dynamics of Quinone-Proline Conjugates in Solution
MD simulations are particularly valuable for understanding how this compound behaves in an aqueous environment. These simulations can model the explicit interactions between the solute and surrounding water molecules, providing a detailed picture of the solvation shell. The simulations can reveal the formation of hydrogen bonds between the quinone's carbonyl oxygens and water, as well as the hydrophobic interactions involving the nonpolar parts of the molecule.
Quantitative Structure-Activity Relationships (QSAR) for Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their physical, chemical, or biological activities. numberanalytics.com In the context of reactivity, Quantitative Structure-Reactivity Relationships (QSRR) aim to predict the rate and mechanism of chemical reactions based on molecular descriptors. nih.gov For a compound like this compound, QSAR models can be instrumental in predicting its reactivity towards various nucleophiles and its potential for engaging in redox reactions.
The development of a QSAR model involves several key steps, including the collection of a dataset of compounds with known reactivities, the calculation of molecular descriptors, the construction of a mathematical model linking the descriptors to reactivity, and rigorous validation of the model's predictive power. numberanalytics.com
Research Findings on Related Structures
While specific QSAR studies on this compound are not extensively documented in publicly available literature, research on analogous benzoquinone derivatives provides significant insights into how such models could be developed and the key factors that would likely govern its reactivity.
A study on the reactivity of various benzoquinone derivatives with the thiol-containing compound 4-nitrobenzenethiol (NBT) demonstrated a clear relationship between the chemical structure of the benzoquinone and its reaction rate. The reactivity of benzoquinones is significantly influenced by the nature of the substituents on the quinone ring. Electron-withdrawing groups (EWGs) were found to increase the reactivity, while electron-donating groups (EDGs) decreased it. nih.gov
For instance, the reaction rate constants for chloro-substituted benzoquinones were significantly higher than those for methyl-substituted ones. nih.govnih.gov This is because EWGs increase the electrophilicity of the carbon atoms in the quinone ring, making them more susceptible to nucleophilic attack. nih.gov The position of the substituent also plays a crucial role; a para-substituted EWG has a more pronounced effect on reactivity compared to a meta-substituted one. nih.gov
The following table summarizes the reactivity data for a series of benzoquinone derivatives, illustrating the impact of different substituents on their reaction rates with NBT.
| Compound Name | Substituent(s) | Reaction Half-life (t1/2) | Rate Constant (k) |
| Benzoquinone (BQ) | None | 0.4 ms | High |
| Chlorobenzoquinone (CBQ) | -Cl | - | 132-fold higher than MBQ |
| 2,5-Dichlorobenzoquinone (2,5-DCBQ) | 2,5-di-Cl | - | 2.5x10^6 higher than DMBQ |
| 2,6-Dichlorobenzoquinone (2,6-DCBQ) | 2,6-di-Cl | - | - |
| Methylbenzoquinone (MBQ) | -CH3 | - | - |
| 2,5-Dimethylbenzoquinone (DMBQ) | 2,5-di-CH3 | - | - |
| tert-Butylbenzoquinone (tBBQ) | -C(CH3)3 | 0.95 s | Low |
Data compiled from Mbiya et al. and Roberts and Aptula. nih.govnih.gov
In another QSAR study focusing on the oxidation of monoaromatics activated by quinones, it was found that the most negative atomic net charges on the carbon atoms were a key descriptor in predicting the degradation rates. nih.govresearchgate.net This suggests that electronic parameters are fundamental in modeling the reactivity of quinone systems.
For a molecule like this compound, a QSAR model for reactivity prediction would likely incorporate a combination of descriptors:
Electronic Descriptors: Parameters such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), partial atomic charges, and dipole moment would be critical in quantifying the electrophilic nature of the quinone ring. derpharmachemica.com
Topological Descriptors: These describe the connectivity and branching of the molecule, which can influence steric hindrance and the accessibility of the reactive sites.
Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (logP) can be important, especially in biological systems where the compound's ability to partition between different phases can affect its reactivity. nih.gov
The development of a robust QSAR model for this compound would enable the prediction of its reactivity with various biological nucleophiles, such as cysteine or lysine (B10760008) residues in proteins. This predictive capability is valuable for understanding its potential mechanisms of action and for designing related compounds with tailored reactivity profiles.
Derivatization Strategies and Analogue Synthesis for Academic Research
Chemical Modification of the Benzoquinone Core
The reactivity and redox potential of the benzoquinone ring are central to the function of 4-N-prolyl-2-benzoquinone. Modifications to this core can significantly alter its electrophilicity and its interactions with biological nucleophiles.
The electronic properties of the benzoquinone ring can be precisely controlled by introducing substituents with electron-donating or electron-withdrawing characteristics. These modifications directly impact the compound's reactivity, particularly towards nucleophiles like the thiol groups of cysteine residues in proteins. nih.gov
Electron-withdrawing groups (EWGs), such as halogens (e.g., chlorine) or nitro groups, increase the electrophilicity of the quinone system. This enhanced reactivity is due to the decrease in electron density on the ring, making it a more potent Michael acceptor. nih.govresearchgate.net Studies on various benzoquinone derivatives have shown that the presence of EWGs significantly increases the rate of reaction with thiols. nih.gov For instance, the reaction rate constant for chlorobenzoquinone (CBQ) with a model thiol was found to be 132 times higher than that for methylbenzoquinone (MBQ), an electron-donating group (EDG) substituted quinone. nih.gov This principle allows for the design of this compound analogues with heightened reactivity for specific applications, such as rapid protein labeling.
Conversely, introducing electron-donating groups (EDGs), like methyl or tert-butyl groups, decreases the reactivity of the benzoquinone core. nih.gov These groups increase the electron density on the ring, making it less electrophilic and more resistant to nucleophilic attack. The order of reactivity decreases as the electron-donating ability of the substituent increases, for example, (CH₃)₃C < CH₃ < H. nih.gov This strategy can be employed to create more stable analogues or to fine-tune reactivity to achieve greater selectivity for highly nucleophilic targets.
Table 1: Effect of Substituents on Benzoquinone Reactivity with Thiols
| Substituent Type | Example Group | Effect on Electron Density | Reactivity towards Nucleophiles |
|---|---|---|---|
| Electron-Withdrawing Group (EWG) | -Cl, -NO₂ | Decreases | Increases nih.gov |
Building on the principles of electronic modulation, specific halogenated and alkoxylated derivatives of quinones have been synthesized to explore their unique properties.
Halogenated Derivatives: The synthesis of halogenated quinones is a well-established method to enhance the stability of the resulting semiquinone radicals and increase the parent compound's electrophilicity. nih.gov Halogenation can be achieved through various synthetic routes, often involving the direct reaction of the parent phenol (B47542) or hydroquinone (B1673460) with a halogenating agent. The resulting halogenated this compound analogues would exhibit increased reactivity, making them valuable tools for applications requiring rapid covalent bond formation. nih.gov
Alkoxylated Derivatives: Alkoxy groups, such as the methoxy (B1213986) group, also modulate the electronic properties of the quinone ring. Methoxy-substituted phenols can serve as stable precursors that are oxidized to highly reactive o-quinone intermediates. berkeley.eduacs.org For instance, o-methoxyphenols can be oxidized to o-quinones using periodate, a reaction where the methoxy group is replaced by a hydroxyl group. berkeley.edu This approach has been used in bioconjugation to generate reactive quinones in situ from stable, air-insensitive precursors. berkeley.eduacs.org Synthesizing an alkoxylated precursor to this compound could provide a more stable compound for storage, which can be activated under specific conditions to initiate its reactive functions. Derivatization with methanol, for example, has been shown to greatly improve the ionization efficiency of quinones for mass spectrometry analysis. nih.gov
Functionalization at the Proline Moiety
The proline residue serves as a versatile scaffold for introducing additional chemical functionalities, enabling the creation of multifunctional research tools. nih.gov
Once the proline-quinone adduct is formed, particularly on an N-terminal proline of a protein, the quinone itself can act as a chemical handle for further modification. The ketone groups introduced onto the proline N-terminus via the quinone can undergo secondary modification with alkoxyamine or hydrazine-containing compounds to form stable oxime or hydrazone linkages. rsc.orgnih.gov This two-step method allows for the site-specific installation of multiple functional tags, such as fluorophores (e.g., aminooxy-TAMRA) or biotin (B1667282), in a controlled manner. nih.gov This strategy has been successfully demonstrated on various proteins, including sfGFP, chitin-binding domain (CBD), and aldolase, achieving complete conversion to the desired functionalized bioconjugate. rsc.orgnih.gov The stereochemistry of the parent proline can guide these modifications, although the primary focus of existing research has been on the chemoselectivity of the ligation. nih.gov
Table 2: Functional Tags for Proline-Quinone Adducts
| Reagent Type | Linkage Formed | Example Tag | Application |
|---|---|---|---|
| Alkoxyamine | Oxime | Aminooxy-TAMRA | Fluorescence Labeling nih.gov |
| Hydrazine | Hydrazone | Lucifer Yellow Hydrazine | Fluorescence Labeling rsc.orgnih.gov |
Quinone methides (QMs) are highly reactive intermediates that can be generated photochemically from stable precursors, offering high spatiotemporal control over their reactivity. nih.govrsc.org Research has shown that tyrosine residues in peptides can be chemically modified to create photo-activatable QM precursors. rsc.org Upon UV irradiation, these precursors release a leaving group and form a QM, which can then react with nucleophiles.
A similar strategy can be envisioned for this compound. By designing a precursor where the quinone is masked with a photolabile group, a photo-activatable analogue can be synthesized. For example, derivatives of BINOL bearing L-proline ester arms have been used to generate QMs upon UV-visible activation, which then react with various nucleophiles. acs.org This approach allows the proline-quinone conjugate to be introduced into a system in an inert form. Subsequent exposure to light at a specific wavelength would trigger the formation of the reactive quinone methide, enabling targeted alkylation of nearby biomolecules. nih.govrsc.org This method provides a powerful tool for probing molecular interactions within complex biological environments with high precision.
Conjugation with Peptides and Proteins
A primary application of this compound analogues is the site-specific modification and conjugation of peptides and proteins. The reaction often targets the unique nucleophilicity of N-terminal proline residues. berkeley.eduacs.org
The process typically involves the enzymatic or chemical oxidation of a phenol or catechol precursor to a reactive o-quinone intermediate. berkeley.edu This intermediate then rapidly and selectively couples with the secondary amine of an N-terminal proline residue on a target protein. berkeley.eduacs.org This method has been successfully used to attach a variety of molecules, from small biotin tags to larger entities, onto proteins like sfGFP, viral capsids, and enzymes. berkeley.edu The resulting covalent linkage is stable under a wide range of pH conditions (pH 5 to 9) and in the presence of various biological nucleophiles. berkeley.edu
Furthermore, the quinone adduct itself can serve as a platform for further reactions. It has been shown that quinone-modified proteins can react with thiols, such as those on cysteine residues, potentially leading to protein-protein cross-linking or further functionalization. royalsocietypublishing.orgnih.gov The ability to conjugate these quinone systems to peptides, such as proline-rich antimicrobial peptides (PrAMPs), also opens avenues for creating hybrid molecules with novel biological activities. nih.gov
Development of Site-Specific Protein Labeling Reagents
The selective modification of proteins at specific sites is a powerful tool for understanding their biological roles. The reaction between o-quinones and N-terminal proline residues offers a robust method for achieving such specificity. This has led to the development of reagents that generate o-quinones in situ to label proteins.
Research has demonstrated that o-aminophenols can be oxidized to form highly reactive o-quinone imines, which then readily couple with the N-terminal proline of a protein. nih.gov This oxidative coupling reaction is highly efficient, with conversions reaching up to 100% in some cases, and proceeds under mild, biocompatible conditions. nih.gov The resulting bioconjugate is a stable ortho-quinone product. nih.govnih.gov This strategy is particularly advantageous because it targets a native amino acid that can be readily introduced at the N-terminus of a recombinant protein.
A key advantage of this method is the stability of the resulting prolyl-quinone linkage. The adduct is resistant to reducing agents, nucleophiles, and variations in pH, ensuring the integrity of the labeled protein during subsequent experiments. nih.govnih.gov However, a potential limitation is the cross-reactivity with cysteine residues, which may also react with the o-quinone intermediates. nih.gov
The development of these labeling strategies often involves the synthesis of precursor molecules, such as substituted o-aminophenols or o-methoxyphenols, which can be tailored to include reporter tags like fluorophores or biotin. Upon oxidation, these precursors form the reactive quinone species that subsequently attach the reporter tag to the N-terminal proline of the target protein.
Table 1: Comparison of Precursors for N-Terminal Proline-Specific Labeling
| Precursor Compound | Oxidant | Key Features | Potential Limitations |
| o-Aminophenol | Potassium Ferricyanide (K₃Fe(CN)₆) | High conversion rates (up to 100%). nih.gov Stable bioconjugate formed. nih.govnih.gov | Potential cross-reactivity with cysteine residues. nih.gov |
| o-Methoxyphenol | Sodium Periodate (NaIO₄) | Utilizes a more stable precursor. | Requires an additional activation step. |
| Catechol | Tyrosinase | Enzymatic oxidation offers high specificity. | Enzyme compatibility with the target protein is necessary. |
Creation of Prolyl-Quinone Probes for Mechanistic Studies
The stable nature of the 4-N-prolyl-o-quinone linkage makes it an excellent candidate for the design of probes aimed at elucidating biochemical mechanisms. While the direct use of pre-synthesized this compound as a probe is not extensively documented, the principles of its formation and stability are central to the design of mechanistic probes.
The chromogenic properties of 4-N-prolyl-o-quinones are a significant feature that can be exploited. These adducts typically exhibit two absorbance maxima, making them useful for colorimetric assays. nih.gov For instance, the reaction between L-proline and the o-quinone products of catechol oxidation forms the basis of a sensitive assay for catecholoxidases. nih.gov The resulting 4-N-prolyl-o-quinone is a stable, colored product whose formation can be monitored spectrophotometrically to determine enzyme activity. nih.gov
Table 2: Spectroscopic Properties of 4-N-Prolyl-o-quinone Adducts
| Property | Value Range | Significance for Mechanistic Studies | Reference |
| Absorbance Maxima (λmax) | 309-340 nm and 526-540 nm | Allows for ratiometric detection and quantification of adduct formation. | nih.gov |
| Molar Extinction Coefficient (ε) | 5310–9630 M⁻¹ cm⁻¹ | High sensitivity for detecting low concentrations of the adduct. | nih.gov |
Furthermore, by synthesizing analogues of this compound that incorporate specific functionalities, researchers can create probes to investigate enzyme-substrate interactions, map active sites, or study the consequences of protein modification. These probes can be designed to be "activity-based," where the probe's reactivity is dependent on the functional state of the target enzyme. matthewslab.org
The synthesis of such probes would involve creating derivatives of the catechol or o-aminophenol precursor. These derivatives could contain a "warhead" that mimics the reactive quinone, a linker, and a reporter group (e.g., a fluorophore or a biotin tag). The stability of the resulting prolyl-quinone linkage ensures that the reporter group remains covalently attached to the protein of interest, allowing for its detection and analysis.
The study of the formation and properties of 4-N-prolyl-o-quinone adducts provides valuable insights into the chemical biology of protein modification. Understanding the factors that influence the stability and reactivity of this linkage is crucial for the rational design of novel protein labeling reagents and mechanistic probes for academic research. scielo.br
Investigations of Chemical Mechanisms of Interaction with Biological Macromolecules
Covalent Adduction to Protein Nucleophilic Sites
The electrophilic nature of quinones, such as 4-N-prolyl-2-benzoquinone, facilitates their covalent interaction with nucleophilic residues on proteins. This process, known as covalent adduction, can significantly alter the structure and function of the target protein.
Reaction with Amine Residues (Lysine, Histidine) and Thiol Residues (Cysteine)
Quinones readily react with the nucleophilic side chains of specific amino acids. The primary targets for covalent modification by quinones are the thiol group of cysteine and the amine groups of lysine (B10760008) and histidine. nih.govnih.gov The reactivity of these amino acid residues towards quinones generally follows the order of Cys >> His > Lys. nih.gov
The reaction with cysteine residues typically involves a Michael-type addition of the thiol group to the quinone ring. nih.gov This forms a stable thioether linkage. Similarly, the ε-amino group of lysine and the imidazole (B134444) ring of histidine can act as nucleophiles, attacking the electrophilic centers of the quinone ring to form covalent adducts. nih.gov Studies with 1,4-benzoquinone (B44022) have shown that it can form adducts with both lysine and histidine residues on proteins like cytochrome c. nih.gov In some cases, the initial reaction product can undergo further reactions, leading to more complex adduct structures. nih.gov For instance, a diquinone adduct has been observed to form, targeting lysine and histidine residues in close proximity on the protein surface. nih.gov
The reaction of quinones with N-terminal amino acids can also occur. For example, ortho-aminophenols react efficiently with N-terminal prolyl peptides and proteins to form a stable ortho-quinone product. mdpi.com While not a direct reaction of this compound itself, this demonstrates the reactivity of the N-terminal proline environment.
Characterization of Adduct Structures and Stoichiometry
Mass spectrometry is a powerful tool for characterizing the structure and stoichiometry of quinone-protein adducts. nih.govstonybrookmedicine.edu Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) can be used to identify the specific amino acid residues that have been modified and to determine the mass of the adducted molecule. nih.govstonybrookmedicine.edu For example, the adduction of benzoquinone to a peptide results in a mass increase of 108 Da. nih.gov
The stoichiometry of the interaction, which refers to the number of small molecules bound to a single protein molecule, can also be determined. nih.gov In some instances, a single small molecule can bind to a homodimeric protein at the interface of the two subunits, resulting in a 2:1 protein-to-inhibitor stoichiometry. nih.gov For other interactions, a 1:1 stoichiometry is observed. nih.gov Intact mass analyses can reveal whether one or multiple quinone molecules have covalently attached to the target protein. researchgate.net For example, studies with other quinones have shown that one or two molecules can adduct onto a single protease enzyme. researchgate.net
Table 1: Reactivity of Amino Acid Residues with Electrophilic Compounds This table is interactive. You can sort and filter the data by clicking on the column headers.
| Amino Acid | Nucleophilic Group | Reactivity with Quinones | Type of Adduct Formed |
|---|---|---|---|
| Cysteine | Thiol (-SH) | High | Thioether |
| Histidine | Imidazole ring | Moderate | Covalent adduct |
| Lysine | ε-amino group (-NH2) | Moderate | Covalent adduct |
| N-terminal Proline | α-amino group | Reactive with specific reagents | ortho-quinone product |
Influence on Protein Conformational Dynamics via Covalent Modification
Covalent modification of proteins by small molecules like this compound can have profound effects on their three-dimensional structure and dynamic behavior. These alterations in conformational dynamics are often the underlying mechanism for the modulation of protein function. nih.govacs.org
Mechanistic Basis of Inhibition of Enzyme Activity (e.g., Hsp90 ATPase)
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the conformational maturation and stability of a wide range of "client" proteins, many of which are involved in signal transduction and cell cycle control. atlasgeneticsoncology.orgjcpjournal.org The function of Hsp90 is dependent on its ability to bind and hydrolyze ATP, a process that drives a cycle of conformational changes. frontiersin.org
Inhibitors of Hsp90, including benzoquinone-containing compounds like geldanamycin, often target the N-terminal ATP-binding pocket. atlasgeneticsoncology.orgfrontiersin.org By binding to this pocket, these inhibitors competitively block the binding of ATP. frontiersin.org This prevents the necessary conformational changes for ATP hydrolysis, effectively "freezing" the chaperone cycle. atlasgeneticsoncology.org As a result, the affinity of Hsp90 for its client proteins is reduced, leading to their destabilization and subsequent degradation by the proteasome. atlasgeneticsoncology.org The inhibition of Hsp90's ATPase activity is a key mechanism by which these compounds exert their biological effects, including their antitumor activity. atlasgeneticsoncology.orgfrontiersin.org
The binding of inhibitors can also disrupt the interaction of Hsp90 with its co-chaperones, which are essential for its function. jcpjournal.orgtum.de For example, the inhibitor celastrol (B190767) has been shown to disrupt the Hsp90-Cdc37 complex without directly blocking ATP binding, inducing a conformational change in the ATP-binding pocket that reduces the affinity for the co-chaperone. jcpjournal.org
Alterations in Protein Folding and Isomerization Processes
The covalent modification of proteins can lead to significant alterations in their folding pathways and the equilibrium between different conformational states. nih.govarxiv.org Prolyl isomerization, the slow cis-trans isomerization of the peptide bond preceding a proline residue, is a rate-limiting step in the folding of many proteins. nih.govnih.gov This process can be catalyzed by enzymes called peptidylprolyl isomerases (PPIases). nih.govwikipedia.org
Furthermore, covalent modification can alter the conformational landscape of a protein, shifting the populations of different substates. acs.org Proteins are not static entities but exist as an ensemble of interconverting conformations. acs.orgarxiv.org The binding of a ligand or the formation of a covalent adduct can stabilize certain conformations over others, thereby modulating the protein's function. nih.gov
Table 2: Effects of Covalent Modification on Protein Dynamics and Function This table is interactive. You can sort and filter the data by clicking on the column headers.
| Process Affected | Mechanism of Action | Consequence for Protein | Example |
|---|---|---|---|
| Enzyme Activity | Competitive inhibition of ATP binding | Inhibition of catalytic function | Hsp90 ATPase inhibition |
| Protein Folding | Alteration of prolyl isomerization rates | Changes in folding kinetics and final structure | - |
| Conformational Dynamics | Stabilization of specific conformational substates | Modulation of protein function | Allosteric regulation |
| Protein-Protein Interactions | Disruption of binding interfaces | Loss of complex formation | Hsp90-co-chaperone disruption |
Non-Covalent Interactions with Biomolecular Systems
While covalent adduction represents a significant mode of interaction for electrophilic compounds, non-covalent interactions also play a crucial role in the binding of small molecules to biological macromolecules. nih.govscispace.com These interactions, which include hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions, are fundamental to the initial recognition and binding of a ligand to its target protein. nih.govresearchgate.net
The nature of these non-covalent interactions is dependent on the chemical structures of both the small molecule and the protein. nih.gov For instance, the presence of hydroxyl groups on a flavonoid molecule can facilitate hydrogen bonding, while aromatic rings can participate in hydrophobic and π-stacking interactions. nih.gov In the context of this compound, the quinone ring and the prolyl moiety would each contribute to the non-covalent binding profile of the molecule. The analysis of non-covalent interactions is essential for understanding the complete picture of how a small molecule like this compound interacts with and modulates the function of its biological targets. scispace.com
Hydrogen Bonding Networks in Protein-Quinone Binding
Hydrogen bonds are crucial for the specificity and stability of ligand-protein complexes. The this compound molecule possesses several potential hydrogen bond donors and acceptors, making it theoretically capable of forming intricate hydrogen bonding networks within a protein binding pocket.
The proline component of the molecule introduces a secondary amine and a carboxylic acid group, both of which can participate in hydrogen bonding. The nitrogen atom of the proline ring can act as a hydrogen bond acceptor, while the hydrogen of the carboxylic acid can act as a donor. The carbonyl oxygens of the benzoquinone ring are strong hydrogen bond acceptors.
Within a protein's binding site, amino acid residues with polar side chains would be the primary partners for forming hydrogen bonds with this compound. These can include residues such as serine, threonine, tyrosine, asparagine, glutamine, histidine, lysine, and arginine. The backbone amide and carbonyl groups of the protein can also contribute to the hydrogen bonding network.
Table 1: Potential Hydrogen Bonding Interactions of this compound with Protein Residues
| Functional Group on this compound | Role in Hydrogen Bond | Potential Amino Acid Partners (Side Chains) |
| Proline N-H | Donor | Aspartate, Glutamate (B1630785), Asparagine, Glutamine |
| Proline C=O | Acceptor | Arginine, Lysine, Histidine, Serine, Threonine, Tyrosine |
| Benzoquinone C=O | Acceptor | Arginine, Lysine, Histidine, Serine, Threonine, Tyrosine |
This table is a theoretical representation of potential interactions and is not based on experimental data for this specific compound.
Stacking Interactions with Aromatic Residues
Stacking interactions, particularly π-π stacking, are another significant non-covalent force that can stabilize the binding of a ligand to a protein. These interactions occur between aromatic rings. The benzoquinone ring of this compound is an aromatic system that can readily participate in such interactions.
Aromatic amino acid residues within a protein, namely phenylalanine, tyrosine, and tryptophan, possess aromatic side chains that can engage in stacking interactions with the benzoquinone ring. These interactions are generally characterized by the parallel or near-parallel alignment of the aromatic rings, with a separation distance of approximately 3.4 to 3.8 Å. The strength of these interactions can be influenced by the electronic properties of the interacting rings.
The orientation of the this compound molecule within the binding pocket would determine which type of stacking interaction is favored. The presence of a suitable aromatic "pocket" would be a key determinant for the occurrence and strength of these interactions.
Table 2: Potential Stacking Interactions of this compound with Aromatic Amino Acid Residues
| Aromatic Moiety on this compound | Type of Interaction | Potential Amino Acid Partners |
| Benzoquinone Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
| Proline Ring | CH/π Interaction | Phenylalanine, Tyrosine, Tryptophan |
This table is a theoretical representation of potential interactions and is not based on experimental data for this specific compound.
Emerging Research Frontiers and Future Directions in N Prolyl 2 Benzoquinone Chemistry
Development of Green Chemistry Approaches for Synthesis
The synthesis of N-substituted benzoquinones is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact through safer solvents, reduced energy consumption, and atom economy. Traditional methods often rely on harsh oxidizing agents and volatile organic solvents. scielo.brnih.gov Modern approaches are exploring more sustainable alternatives.
Recent advancements in the synthesis of quinones from phenols highlight promising green chemistry routes. scielo.br Photo-oxygenation, which uses solar energy, presents a clean method for these transformations. scielo.brjetir.org Additionally, microwave-assisted synthesis is gaining traction as an energy-efficient technique that can dramatically reduce reaction times from hours to minutes. nih.gov The use of recyclable catalysts and benign solvents like water are also central to developing eco-friendly protocols for synthesizing prolyl-quinone derivatives. nih.govjetir.org For instance, procedures that utilize water as a solvent and employ catalysts like silver nitrate (B79036) with an oxidizing agent such as ammonium (B1175870) peroxydisulfate (B1198043) offer a greener pathway for producing alkylated quinones. orgsyn.org
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Benzoquinone Derivatives
| Feature | Traditional Methods | Emerging Green Methods |
|---|---|---|
| Oxidizing Agents | Chromium (VI) salts, nitric acid | Hydrogen peroxide, O₂, light (photo-oxygenation) |
| Energy Source | Conventional heating (hours/days) | Microwave irradiation (minutes), solar energy |
| Solvents | Volatile organic compounds (VOCs) | Water, PEG-400, solvent-free conditions |
| Catalysts | Stoichiometric reagents | Recyclable metal catalysts, biocatalysts, Nafion® |
| Byproducts | Often hazardous and require disposal | Minimal, often benign (e.g., water) |
Advanced In-Situ Spectroscopic Characterization of Reaction Intermediates
Understanding the reaction mechanisms of prolyl-benzoquinones requires the detection and characterization of transient intermediates, such as semiquinone radicals. These short-lived species are pivotal in the redox processes and reaction pathways of quinones. Advanced in-situ spectroscopic techniques are indispensable for observing these intermediates directly within the reaction environment. rsc.org
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a powerful tool for detecting species with unpaired electrons, making it ideal for studying semiquinone radicals. nih.govresearchgate.net Studies have successfully used EPR to observe semiquinone radicals generated from quinones under various conditions, including enzymatic reduction, autoxidation in alkaline media, and comproportionation reactions between quinones and hydroquinones. nih.govnih.gov For example, the p-benzosemiquinone radical has been detected in the solid state by EPR, providing insight into its structure and stability. researchgate.net High-frequency, high-field EPR can provide even greater resolution, allowing for the trapping and characterization of unstable radical intermediates at cryogenic temperatures, which limits proton and protein motion. nih.gov Flash photolysis is another technique used to measure the kinetics of electron transfer involving quinone radical cations. rsc.org The application of these methods to the reaction of 4-N-prolyl-2-benzoquinone can elucidate the structure and dynamics of its radical intermediates, offering a clearer picture of its reactivity.
Rational Design of N-Prolyl-2-benzoquinone Analogues with Tunable Reactivity
The chemical reactivity of the benzoquinone core can be precisely controlled by modifying its substituents. This principle allows for the rational design of this compound analogues with tailored electronic properties and reactivity. The introduction of electron-withdrawing or electron-donating groups onto the quinone ring significantly alters its susceptibility to nucleophilic attack and its redox potential. nih.govresearchgate.net
Research has shown that the reactivity of benzoquinones towards nucleophiles like amines or thiols is enhanced by electron-withdrawing substituents (e.g., chlorine) and diminished by electron-donating substituents (e.g., methyl groups). nih.govacs.org For instance, the rate constant for the reaction of chlorobenzoquinone with a thiol was found to be 132-fold higher than that of methylbenzoquinone. nih.gov Steric hindrance from bulky substituents can also weaken a quinone's reactivity. researchgate.netnih.gov By systematically altering the substituents on the benzoquinone ring or modifying the proline moiety, researchers can create a library of analogues with a predictable range of chemical and biological activities. nih.gov This approach is crucial for optimizing these compounds for specific applications, such as developing targeted therapeutic agents or catalysts. researchgate.net
Exploration of Prolyl-Quinone Systems in Supramolecular Chemistry and Materials Science
The unique structural features of proline—its chirality and conformational rigidity—combined with the planar, electronically active quinone ring make prolyl-quinone systems attractive building blocks for supramolecular chemistry and materials science. mdpi.com Supramolecular assembly relies on non-covalent interactions like hydrogen bonding and π-π stacking to form well-defined, ordered structures. nih.gov
Conjugating proline to other molecular scaffolds, such as porphyrins, has been shown to induce stereospecific self-assembly into larger chiral architectures. mdpi.com The rigidity of the proline residue helps to efficiently transfer molecular chirality to the supramolecular level. Similarly, proline and hydroxyproline (B1673980) on their own can self-assemble into aggregates with amyloid-like characteristics. chemrxiv.org By functionalizing peptides with proline, it is possible to create self-assembling fibrils where the proline residues are displayed on the surface, which can then act as catalytic sites. acs.org The exploration of this compound in this context could lead to the development of novel hydrogels, chiral sensors, or nanostructured materials with unique electronic and catalytic properties.
Deepening Mechanistic Understanding of Natural Prolyl-Quinone Derivatives
Many biologically active natural products, particularly marine alkaloids, feature a pyrrole (B145914) or quinone core derived from amino acid precursors, including proline. nih.govnih.gov The biosynthesis of these complex molecules involves fascinating and often intricate chemical transformations. A deeper mechanistic understanding of how nature constructs these scaffolds can inspire new synthetic strategies and reveal novel biochemical pathways.
The biosynthesis of many pyrrole alkaloids, for example, is understood to proceed through the enzymatic oxidation of proline to form a pyrrole-2-carboxylate unit, which then serves as a versatile intermediate for further reactions. nih.gov Similarly, pyrroloiminoquinone alkaloids, such as the discorhabdins isolated from marine sponges, possess a unique structure derived from amino acid precursors. nih.gov Elucidating the biosynthetic pathways of these and other quinoline (B57606) or quinolizidine (B1214090) alkaloids provides critical insights into the enzymatic logic that governs their formation. nih.govmdpi.comrsc.orgrsc.org Studying the non-enzymatic reactions between quinones and amino acids, which occur naturally in processes like food browning and insect cuticle sclerotization, also provides valuable mechanistic information about the fundamental reactivity of these compounds. nih.gov
Computational-Experimental Integration for Predictive Chemical Biology
The integration of computational chemistry with experimental studies provides a powerful synergistic approach to understanding and predicting the properties of prolyl-quinone systems. utc.edu Density Functional Theory (DFT) has become a key tool for modeling the electronic structure, reactivity, and redox potentials of quinone derivatives. nih.govresearchgate.net
Computational methods can be used to predict how different substituents will affect the reactivity of the quinone ring, guiding the synthesis of new analogues with desired properties. utc.edu For instance, DFT calculations have been used to investigate the reaction mechanisms of quinones with nucleophiles, such as the conjugate addition of amines, helping to explain observed regioselectivity. researchgate.net High-throughput computational screening, where the properties of thousands of virtual quinone derivatives are calculated, can rapidly identify promising candidates for applications like redox flow batteries, which can then be prioritized for experimental synthesis and testing. nih.govarxiv.org By combining DFT calculations with experimental techniques like cyclic voltammetry, researchers can build robust models that accurately correlate computed properties (like LUMO energy) with measured redox potentials. mdpi.com This integrated approach accelerates the discovery and optimization of new functional molecules based on the prolyl-quinone scaffold.
Q & A
Q. Can this compound serve as a template for designing hypoxia-mimetic therapeutics?
- Methodological Answer : Structure-activity relationship (SAR) studies should modify the proline moiety (e.g., D-proline vs. L-proline) and quinone substituents (electron-withdrawing groups enhance redox activity). Compare with clinical PHD inhibitors (e.g., Roxadustat) in preclinical models of anemia or ischemia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
